molecular formula C15H12ClNO2 B14258239 Carbonochloridic acid, 2-(9H-carbazol-9-yl)ethyl ester CAS No. 448184-83-6

Carbonochloridic acid, 2-(9H-carbazol-9-yl)ethyl ester

Cat. No.: B14258239
CAS No.: 448184-83-6
M. Wt: 273.71 g/mol
InChI Key: ZQISHIVJKOSHSB-UHFFFAOYSA-N
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Description

Carbonochloridic acid, 2-(9H-carbazol-9-yl)ethyl ester is a compound with significant applications in various scientific fields. It is an acrylate-based conducting polymer with carbazole as an electron-donating pendant group. This compound exhibits high charge carrier mobility and photochemical stability, making it useful in organic electronics applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonochloridic acid, 2-(9H-carbazol-9-yl)ethyl ester typically involves the esterification of 2-(9H-carbazol-9-yl)ethanol with carbonochloridic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, where the reactants are combined in reactors under optimized conditions to ensure high yield and purity. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Carbonochloridic acid, 2-(9H-carbazol-9-yl)ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Carbonochloridic acid, 2-(9H-carbazol-9-yl)ethyl ester involves its ability to act as a charge transporting material. The carbazole group donates electrons, facilitating the movement of charge carriers through the polymer matrix. This property is crucial for its applications in electronic devices, where efficient charge transport is essential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbonochloridic acid, 2-(9H-carbazol-9-yl)ethyl ester stands out due to its unique combination of high charge carrier mobility, photochemical stability, and thermal properties. These characteristics make it particularly suitable for use in organic electronics and optoelectronics, where other similar compounds may not perform as effectively .

Properties

CAS No.

448184-83-6

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

2-carbazol-9-ylethyl carbonochloridate

InChI

InChI=1S/C15H12ClNO2/c16-15(18)19-10-9-17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)17/h1-8H,9-10H2

InChI Key

ZQISHIVJKOSHSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC(=O)Cl

Origin of Product

United States

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